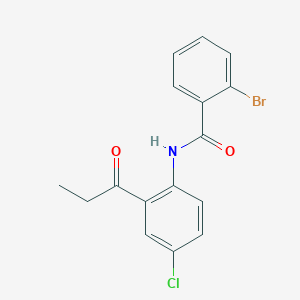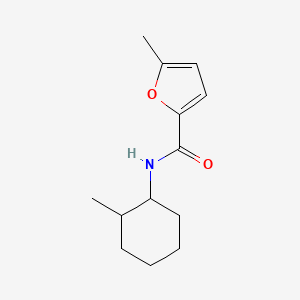
2-bromo-N-(4-chloro-2-propionylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(4-chloro-2-propionylphenyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound belongs to the class of benzamides and is known for its ability to target specific proteins involved in disease progression.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(4-chloro-2-propionylphenyl)benzamide involves the inhibition of specific proteins involved in disease progression. One of the proteins targeted by this compound is bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. By inhibiting BRD4, this compound can prevent the expression of genes that promote disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-bromo-N-(4-chloro-2-propionylphenyl)benzamide in lab experiments is its specificity for certain proteins involved in disease progression. This makes it a valuable tool for studying the role of these proteins in disease development. Additionally, it has been shown to have low toxicity, making it a safe compound to use in lab experiments.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions. Additionally, it has a short half-life, which can make it difficult to maintain consistent levels of the compound in experiments over an extended period of time.
Direcciones Futuras
For the study of this compound include further investigation of its potential therapeutic applications, the development of more potent and selective inhibitors, and the use of combination therapies to enhance its efficacy.
Métodos De Síntesis
The synthesis of 2-bromo-N-(4-chloro-2-propionylphenyl)benzamide involves a series of chemical reactions. The starting materials for the synthesis are 4-chloro-2-propionylphenol and 2-aminobenzoic acid. The reaction between these two compounds results in the formation of 2-(4-chloro-2-propionylphenyl)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 2-bromoaniline to yield this compound.
Aplicaciones Científicas De Investigación
2-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer progression. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, it has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases.
Propiedades
IUPAC Name |
2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c1-2-15(20)12-9-10(18)7-8-14(12)19-16(21)11-5-3-4-6-13(11)17/h3-9H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMHBONBUSYQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B6093661.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6093674.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-oxo-1-indanecarboxamide](/img/structure/B6093678.png)
![methyl 2-[(3-isoxazolylmethyl)thio]-3-methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B6093691.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B6093703.png)
![3-{[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B6093705.png)
![{3-(3-phenylpropyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6093726.png)
![2-{4-[(4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-phthalazinyl)amino]phenoxy}acetamide](/img/structure/B6093727.png)
![1-(3-phenylpropyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6093734.png)
hydrazone](/img/structure/B6093741.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B6093752.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6093760.png)
